N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide, often referred to as N-PIPAC, is a synthetic compound with the molecular formula CHNOS and a molecular weight of approximately 334.3 g/mol. It appears as a white crystalline solid with a melting point around 140°C. This compound is primarily utilized for research purposes and is not intended for pharmaceutical or food product applications .
N-PIPAC is classified under synthetic organic compounds, specifically within the category of piperazine derivatives. The piperazine ring is significant in medicinal chemistry due to its versatile biological activities, while the thiolane ring contributes unique chemical properties that enhance its potential therapeutic applications .
The synthesis of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide typically involves several steps:
Specific synthetic routes may vary based on desired purity and yield, but these general steps provide a framework for producing N-PIPAC .
The molecular structure of N-PIPAC can be represented by its SMILES notation: O=C(CN1CCNCC1)NC1CCS(=O)(=O)C1. This notation indicates the presence of a piperazine ring and a thiolane ring, which are crucial for its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 334.3 g/mol |
| Melting Point | ~140°C |
| Structure | Structure |
N-PIPAC undergoes various chemical reactions that are important for modifying its structure to enhance biological activity or alter pharmacokinetic properties. These reactions may include:
These modifications can lead to derivatives with improved efficacy against specific biological targets .
The mechanism of action for N-PIPAC involves its interaction with biological targets, particularly due to its piperazine core. Research indicates that compounds with similar structures often exhibit a broad spectrum of biological activities, including:
Studies focusing on binding affinity and activity against specific targets are crucial for determining the viability of N-PIPAC as a therapeutic agent .
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide has potential applications in various fields:
The versatility of piperazine derivatives underscores their potential in drug development across multiple therapeutic areas .
CAS No.: 34341-27-0
CAS No.: 108418-13-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 8012-96-2
CAS No.: 82-71-3